molecular formula C10H13N3O4 B10911540 methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10911540
M. Wt: 239.23 g/mol
InChI Key: USCBYUIGMGDTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring substituted by a methyl group, a cyclopentyl group, and a nitro group at specific positions. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Their tautomeric behavior influences reactivity and biological activities .

Preparation Methods

Synthetic Routes:: The synthesis of methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate involves several steps. One common approach is the condensation of an appropriate cyclopentanone derivative with a nitrohydrazine. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired pyrazole ring.

Reaction Conditions::

    Starting Materials: Cyclopentanone, nitrohydrazine

    Reagents: Acid or base catalysts

    Reaction Conditions: Reflux or room temperature

    Major Steps:

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the carboxylate position.

    Cyclization: Formation of fused heterocyclic systems.

Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles, and acid/base catalysts. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its heterocyclic nature and diverse reactivity.

    Pesticide Development: Pyrazoles are used in agrochemicals.

    Material Science: As building blocks for functional materials.

Mechanism of Action

The exact mechanism by which methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate exerts its effects depends on its specific biological targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, emphasizing its unique structural features.

Remember that ongoing research may reveal additional applications and insights into this compound’s behavior

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-cyclopentyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)11-12(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

USCBYUIGMGDTLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.